

spectroscopic data (NMR, IR, MS) of 2,6-Difluorophenylhydrazine hydrochloride

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Compound of Interest

Compound Name: 2,6-Difluorophenylhydrazine hydrochloride

Cat. No.: B1323558

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An In-depth Technical Guide on the Spectroscopic Data of **2,6-Difluorophenylhydrazine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,6-Difluorophenylhydrazine hydrochloride** (CAS No. 502496-26-6). Due to the limited availability of public domain spectroscopic data for this specific isomer, this guide leverages data from closely related analogs, such as other fluorinated phenylhydrazine hydrochlorides, to predict and summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic characterization of the title compound.

Introduction

2,6-Difluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of interest in synthetic organic chemistry, particularly as a precursor for the synthesis of various heterocyclic compounds with potential applications in drug discovery and development. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules.

This guide aims to provide a detailed reference for the expected spectroscopic signatures of **2,6-Difluorophenylhydrazine hydrochloride**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,6-Difluorophenylhydrazine hydrochloride** based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,6-Difluorophenylhydrazine hydrochloride**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The data presented below is a prediction based on known substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,6-Difluorophenylhydrazine hydrochloride**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
NH ₂	10.0 - 11.0	Broad Singlet	-
NH	8.5 - 9.5	Broad Singlet	-
Aromatic CH (H4)	7.1 - 7.4	Triplet of Triplets	J(H-F) \approx 8-10, J(H-H) \approx 8-9
Aromatic CH (H3, H5)	6.9 - 7.1	Doublet of Doublets	J(H-H) \approx 8-9, J(H-F) \approx 8-10

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,6-Difluorophenylhydrazine hydrochloride**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
C2, C6 (C-F)	155 - 160	Doublet	$^1J(C-F) \approx 240-250$
C1 (C-N)	130 - 135	Triplet	$^2J(C-F) \approx 10-15$
C4	125 - 130	Triplet	$^3J(C-F) \approx 5-10$
C3, C5	110 - 115	Doublet	$^2J(C-F) \approx 20-25$

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for **2,6-Difluorophenylhydrazine hydrochloride**

Fluorine Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Aromatic C-F	-110 to -120	Multiplet

Reference: CFCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will influence the N-H stretching frequencies.

Table 4: Predicted IR Absorption Bands for **2,6-Difluorophenylhydrazine hydrochloride**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (NH ₃ ⁺)	3200 - 2800	Strong, Broad
Aromatic C-H Stretch	3100 - 3000	Medium
C=C Aromatic Stretch	1600 - 1450	Medium to Strong
C-F Stretch	1300 - 1100	Strong
N-H Bend	1620 - 1550	Medium
C-N Stretch	1350 - 1250	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for **2,6-Difluorophenylhydrazine hydrochloride**

Technique	Predicted m/z Value	Interpretation
Electrospray Ionization (ESI+)	145.0577	[M+H] ⁺ (protonated free base)
High-Resolution MS (HRMS)	145.0577 (Calculated for C ₆ H ₇ F ₂ N ₂ ⁺)	Confirmation of elemental composition

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic hydrazines.

NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **2,6-Difluorophenylhydrazine hydrochloride** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) is used as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, trichlorofluoromethane (CFCl_3) is used as an external reference.

- ^1H NMR Acquisition: A standard proton experiment is performed with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
- ^{19}F NMR Acquisition: A standard fluorine experiment is performed with a spectral width of approximately 200 ppm, a relaxation delay of 1-2 seconds, and 64-256 scans.

IR Spectroscopy

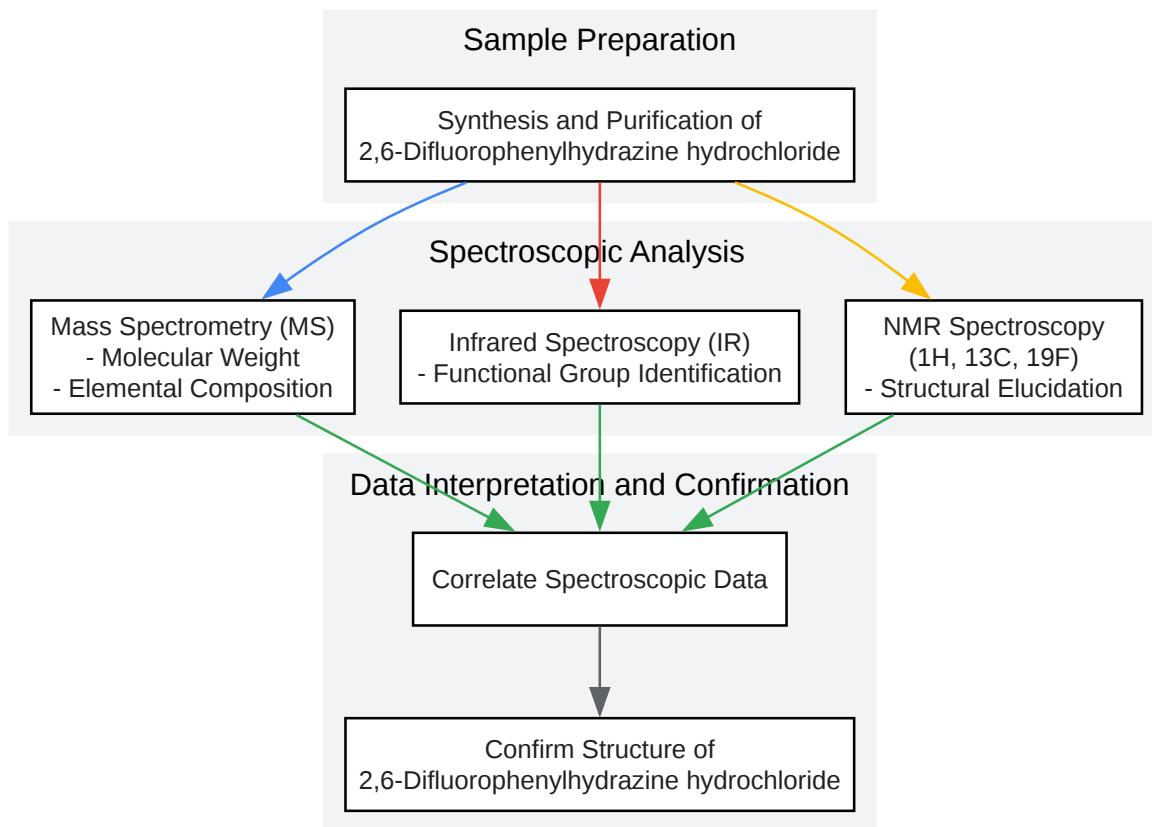
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
- Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16-32 scans is typically used to improve the signal-to-noise ratio.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.
- Acquisition: The analysis is performed in positive ion mode. The mass range is typically set from m/z 50 to 500. The instrument is calibrated using a known standard to ensure high mass accuracy.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **2,6-Difluorophenylhydrazine hydrochloride**.



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Caption: Workflow for the spectroscopic characterization of **2,6-Difluorophenylhydrazine hydrochloride**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **2,6-Difluorophenylhydrazine hydrochloride**. While experimental data for this specific molecule is not widely published, the predictive data and general protocols presented herein offer a valuable resource for researchers in the fields of chemical synthesis and drug development. It is recommended that any newly synthesized batch of this compound

be thoroughly characterized using the techniques outlined in this guide to confirm its identity and purity.

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